4-(4-Aminophenoxy)-benzylamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
4-[4-(aminomethyl)phenoxy]aniline |
InChI |
InChI=1S/C13H14N2O/c14-9-10-1-5-12(6-2-10)16-13-7-3-11(15)4-8-13/h1-8H,9,14-15H2 |
InChI Key |
SAORQTWFXWLIFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)OC2=CC=C(C=C2)N |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Pathways of 4 4 Aminophenoxy Benzylamine
Reactivity of Primary Amine Functionalities
The two primary amine groups, one on the benzyl (B1604629) ring and one on the phenoxy ring, are the most reactive sites in the molecule. Their nucleophilicity allows for a range of reactions, including polymerization and crosslinking.
Formation of Amide Bonds and Ureas in Polymerization Reactions
Aromatic diamines like 4-(4-aminophenoxy)-benzylamine are crucial monomers for producing high-performance polymers such as polyamides and polyureas.
Polyamides: The reaction of the diamine with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) yields polyamides. csic.esncl.res.in These reactions typically proceed via nucleophilic acyl substitution. For instance, direct polycondensation with dicarboxylic acids can be facilitated by phosphorylation agents. csic.es This method has been used to synthesize a variety of aromatic polyamides with desirable properties like high thermal stability and good mechanical strength. csic.esnih.gov The incorporation of ether linkages from the diamine monomer can enhance the processability and solubility of the resulting polyamides without significantly compromising their thermal resistance. csic.esncl.res.in
Polyureas: The synthesis of polyureas involves the reaction of the diamine with diisocyanates. nih.govmdpi.com This reaction is a polyaddition process where the nucleophilic amine groups attack the electrophilic carbon atoms of the isocyanate groups. nih.gov The reaction is typically very fast and can occur at room temperature without the need for a catalyst, due to the high nucleophilicity of amines. mdpi.com The resulting polyureas often exhibit high strength and stability. nih.gov
Table 1: Polymerization Reactions Involving Aromatic Diamines
| Polymer Type | Co-monomer | Linkage Formed | Key Features of Resulting Polymer |
|---|---|---|---|
| Polyamide | Dicarboxylic Acid / Diacyl Chloride | Amide (-CO-NH-) | High thermal stability, good mechanical strength, enhanced solubility. csic.es |
| Polyurea | Diisocyanate | Urea (B33335) (-NH-CO-NH-) | High reaction rate, high strength, good stability. nih.govmdpi.com |
Crosslinking Mechanisms with Amine-Reactive Electrophiles
The primary amine groups of this compound can react with various amine-reactive electrophiles, making it an effective curing agent or crosslinker for polymers like epoxy resins. mdpi.com In these systems, the diamine is mixed with an epoxy resin, and the amine groups undergo a ring-opening reaction with the epoxide groups of the resin. paint.orgthreebond.co.jp
This process, known as curing, forms a highly cross-linked, three-dimensional network, transforming the liquid resin into a hard, thermoset material. mdpi.com Each primary amine group has two active hydrogen atoms, allowing it to react with two epoxide rings. The reactivity of the aromatic amine is generally lower than that of aliphatic amines, which can provide a longer pot life (working time) for the epoxy system. threebond.co.jp The structure of the diamine influences the curing kinetics and the final properties of the cured resin, such as its thermal stability and mechanical performance. mdpi.com
Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)
The primary amine functionalities readily react with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. nih.govyoutube.com This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.com The formation of the azomethine group (C=N) is a key feature of these compounds. nih.gov
The reaction is typically reversible and can be catalyzed by either acid or base. youtube.com Aromatic amines often form stable Schiff bases, which can be isolated. geniusjournals.org These Schiff bases are versatile intermediates in organic synthesis and can be further reduced to form stable secondary amines. researchgate.net For example, reduction with agents like sodium borohydride (B1222165) converts the imine double bond into a single bond, yielding a benzylamino derivative. researchgate.net
Transformations Involving the Ether Linkage and Aromatic Nuclei
While the amine groups are the most reactive sites, the diaryl ether linkage and the two aromatic rings can also participate in chemical transformations, although typically under more demanding conditions.
Functionalization of Aryl Ether Bonds
The diaryl ether bond (C-O-C) is generally strong and chemically stable, contributing to the thermal stability of polymers derived from this monomer. rsc.org Cleavage of this bond is challenging and often requires harsh conditions, such as high temperatures and pressures, or the use of specific catalysts. rsc.orgrsc.org
However, recent advancements have shown that C–O bond cleavage in diaryl ethers can be achieved under milder conditions using transition-metal catalysis, such as nickel-catalyzed reactions. rsc.org These methods often rely on the presence of directing groups on the aromatic ring to facilitate the cleavage. rsc.org Electrochemical methods have also been explored for the selective cleavage of C–O bonds in diaryl ether compounds. rsc.org While direct functionalization of the ether linkage itself is not common, its stability is a key feature in the design of high-performance materials.
Electrophilic Aromatic Substitution Patterns on Phenoxy-Substituted Rings
The two benzene (B151609) rings in this compound are susceptible to electrophilic aromatic substitution (EAS) reactions, such as halogenation, nitration, and sulfonation. wikipedia.orgbyjus.com The rate and regioselectivity of these substitutions are governed by the activating and directing effects of the substituents already present on the rings. wikipedia.orgmakingmolecules.com
Both the amino group (-NH2) and the ether oxygen (-O-) are strong activating groups, meaning they increase the electron density of the aromatic rings, making them more nucleophilic and thus more reactive towards electrophiles. makingmolecules.comhu.edu.jo They are also ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. wikipedia.org
On the aminobenzyl ring: The primary amine group is a powerful activating, ortho, para-directing group. The para position is already substituted by the methylene (B1212753) bridge. Therefore, electrophilic substitution will primarily occur at the positions ortho to the amine group.
On the phenoxy ring: The ether oxygen is also a strong activating, ortho, para-director. The para position is occupied by the amine group. Consequently, substitution will be directed to the positions ortho to the ether linkage.
The interplay of these activating groups makes the aromatic rings highly reactive towards electrophiles. makingmolecules.comhu.edu.jo
Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent Group | Ring | Activating/Deactivating | Directing Effect |
|---|---|---|---|
| Amino (-NH₂) | Benzylamine (B48309) | Activating | ortho, para wikipedia.org |
| Ether (-O-Ar) | Phenoxy | Activating | ortho, para wikipedia.orgmakingmolecules.com |
Design of Functionalized Building Blocks and Advanced Molecular Architectures
The molecule this compound possesses a unique structural framework that makes it a highly versatile, though not yet extensively documented, building block for the synthesis of complex functional molecules and advanced materials. Its key features include a flexible ether linkage, which imparts solubility and processability to polymers, and two chemically distinct primary amine groups—an aromatic amine (aniline moiety) and a benzylic amine. This differential reactivity allows for selective functionalization, enabling the design of sophisticated molecular architectures.
The primary utility of analogous aromatic diamines containing ether linkages is in the field of high-performance polymers. nih.govossila.com Monomers such as 1,4-bis(4-aminophenoxy)benzene (B1581417) are widely used to synthesize polyimides, which are known for their exceptional thermal and chemical resistance. nih.govossila.com By analogy, this compound can serve as a monomer in polycondensation reactions with dianhydrides or diacyl chlorides to create novel polyimides and polyamides. The incorporation of its non-linear, flexible structure is a recognized strategy for enhancing the solubility and processability of otherwise rigid polymer chains without significantly compromising their thermal stability. nih.gov
The synthesis of advanced polymers using structurally similar diamines provides a blueprint for the potential applications of this compound. Research has shown that aromatic polyamides derived from monomers with ether linkages exhibit excellent mechanical properties and are soluble in a variety of organic solvents, allowing them to be cast into strong, flexible films.
Table 1: Properties of Polymers Synthesized from Analogous Diamine Monomers
| Polymer Type | Analogous Diamine Monomer | Resulting Polymer Properties | Potential Application |
| Polyamide | bis[4-(4-aminophenoxy)phenyl]diphenylmethane | High solubility, amorphous structure, tensile strength of 85-108 MPa. nih.gov | High-performance films and coatings. |
| Polyimide | 1,4-Bis(4-aminophenoxy)2,5-di-tert-Butylbenzene | Good solubility, high glass transition temperatures (242–298°C), and thermal stability (up to 520°C). | Thermally stable and processable films for electronics. |
| Polyimide | 1,4-Bis(4-aminophenoxy)benzene | Forms polymers with incredible strength and heat/chemical resistance. nih.gov Used for flexible substrates and dielectrics. ossila.com | Advanced electronics, nanofiltration membranes. ossila.com |
The distinct reactivity of the two amine groups in this compound is pivotal for its use as a functional building block. The benzylic amine is more nucleophilic than the aromatic amine and can be selectively modified. This allows for the introduction of specific functionalities onto the benzylamine portion of the molecule while leaving the aromatic amine available for subsequent reactions, such as polymerization or further derivatization. This strategic, stepwise functionalization is crucial for creating complex, multifunctional molecules.
For instance, the benzylamine moiety can be used as a versatile building block for radiotracers, as demonstrated with the synthesis and application of 4-[(18)F]fluorobenzylamine for preparing PET radiotracers. researchgate.net This highlights the potential for developing medically relevant molecules from the this compound scaffold.
Furthermore, the benzylamine group can undergo a variety of chemical transformations to introduce diverse functional groups. These derivatization pathways can be used to fine-tune the chemical and physical properties of the resulting molecule for specific applications in materials science or medicinal chemistry. chemimpex.com
Table 2: Potential Derivatization Pathways for this compound
| Reactive Site | Reaction Type | Reagents | Resulting Functional Group |
| Benzylic Amine | Acylation | Acyl chlorides, Anhydrides | Amide |
| Benzylic Amine | Reductive Amination | Aldehydes/Ketones, NaBH₃CN | Secondary or Tertiary Amine |
| Benzylic Amine | Alkylation | Alkyl halides | Secondary or Tertiary Amine |
| Aromatic Amine | Diazotization | NaNO₂, HCl | Diazonium Salt (versatile intermediate) |
| Aromatic Amine | Buchwald-Hartwig Amination | Aryl halides, Pd catalyst | Di- or Tri-arylamine |
In medicinal chemistry, the aminophenoxy scaffold is of significant interest. For example, derivatives of 4-(4-benzoylaminophenoxy)phenol have been designed and synthesized as potent androgen receptor antagonists for potential use in prostate cancer therapy. nih.gov This demonstrates the value of the core aminophenoxy structure in designing biologically active molecules. The this compound structure could similarly serve as a foundational scaffold for developing novel therapeutic agents, where one amine group acts as a handle for attaching pharmacophores and the other for modulating physicochemical properties like solubility and bioavailability.
By leveraging the established chemistry of its constituent parts—the flexible phenoxy-phenyl ether, the reactive aniline (B41778), and the versatile benzylamine—this compound emerges as a promising building block for the rational design of advanced polymers and functional organic molecules.
Applications of 4 4 Aminophenoxy Benzylamine in Advanced Materials Science Research
Monomer in Polymer Chemistry and Composite Materials
The dual amine functionality of 4-(4-Aminophenoxy)-benzylamine allows it to act as a versatile monomer in various polycondensation and addition polymerization reactions, leading to the formation of advanced polymers and composite materials.
Synthesis of High-Performance Polyureas and Epoxy Resins
Due to its structure as an aromatic diamine, this compound is a suitable monomer for the synthesis of polyureas and as a curing agent for epoxy resins.
In polyurea synthesis, the amine groups of this compound can react with diisocyanates in a polyaddition reaction. This process typically involves the rapid, uncatalyzed reaction of the amine and isocyanate functional groups to form urea (B33335) linkages (-NH-CO-NH-). The incorporation of the rigid aromatic rings from the this compound backbone into the polyurea chain is expected to enhance the thermal stability and mechanical strength of the resulting polymer.
As a curing agent for epoxy resins, the primary amine groups of this compound can react with the epoxide rings of epoxy prepolymers, such as those based on diglycidyl ether of bisphenol A (DGEBA). This reaction, known as curing or cross-linking, involves the opening of the epoxy ring by the amine's active hydrogens to form a stable, three-dimensional thermoset network. Aromatic amines are known to impart high thermal resistance, excellent chemical resistance, and superior mechanical properties to the cured epoxy matrix. While specific research data on the performance of this compound as a curing agent is not extensively detailed in publicly available literature, its structural characteristics suggest it would function as a high-performance hardener.
Development of Amine-Terminated Polyethers and Oligomers
The synthesis of amine-terminated polyethers and other oligomers often involves reacting a prepolymer containing functional groups, such as halides or epoxides, with an amine. The primary amine groups of this compound make it a viable candidate for end-capping polymers to introduce reactive amine functionalities. These amine-terminated oligomers can then serve as flexible segments or macro-monomers in the synthesis of block copolymers, such as poly(ether-urea)s or poly(ether-imide)s, imparting improved flexibility and impact strength to the final material. While the general synthetic routes are established, specific studies detailing the use of this compound for this purpose are not prominent in the available literature.
Aramid Copolymer Synthesis and Property Tuning
The most specifically documented application of this compound is in the synthesis of aromatic polyamides, or aramids. Aramids are a class of high-performance polymers known for their exceptional strength and thermal stability, resulting from the presence of aromatic rings and amide linkages in the polymer backbone.
Research has demonstrated the synthesis of novel, processable aramids by reacting 4-(4-aminophenoxy)benzylamine with aromatic diacid chlorides, such as isophthaloyl chloride (IPC) and terephthaloyl chloride (TPC). The introduction of the flexible ether linkage and the non-linear benzylamine (B48309) structure into the aramid backbone disrupts the chain rigidity just enough to improve solubility in organic solvents like N-methyl-2-pyrrolidone (NMP), a significant advantage over traditional, highly intractable aramids. This improved solubility allows for the casting of tough, flexible films and the spinning of high-strength fibers.
The properties of these aramids can be tuned by copolymerization. For instance, by copolyamidizing 4-(4-aminophenoxy)benzylamine and a more rigid diamine like p-phenylenediamine (B122844) with an aromatic diacid chloride, researchers can precisely control the balance between thermal stability and processability. The resulting copolymers exhibit high glass transition temperatures and good thermal stability, making them suitable for applications in advanced composites, electronics, and aerospace where high performance is critical.
| Aromatic Diacid Chloride | Polymer Composition | Inherent Viscosity (dL/g) | Resulting Material Form |
|---|---|---|---|
| Isophthaloyl Chloride | Homopolymer with 4-(4-aminophenoxy)benzylamine | 0.89 | Tough, creasable film |
| Terephthaloyl Chloride | Homopolymer with 4-(4-aminophenoxy)benzylamine | 1.52 | Anisotropic solution, suitable for fiber spinning |
| Isophthaloyl Chloride | Copolymer with 4,4'-diaminodiphenyl ether | 1.08 | Tough, creasable film |
Role in Polybenzoxazine Resin Formation
Polybenzoxazines are a class of high-performance phenolic resins with desirable properties such as near-zero curing shrinkage, low water absorption, high thermal stability, and excellent dielectric properties. The synthesis of benzoxazine (B1645224) monomers involves the reaction of a phenol (B47542), a primary amine, and formaldehyde (B43269).
Given its structure as a primary diamine, this compound can theoretically be used as the amine component in this reaction. Reacting it with a phenol and formaldehyde would be expected to produce a difunctional benzoxazine monomer. Upon thermal curing, this monomer would undergo a ring-opening polymerization to form a highly cross-linked polybenzoxazine network. The incorporation of the ether linkage and multiple aromatic rings from the this compound moiety would likely contribute to the thermal stability and potentially enhance the flexibility of the final thermoset resin. However, specific research detailing the synthesis and properties of polybenzoxazines derived from this particular diamine is not widely reported.
Building Block for Porous and Network Organic Materials
The defined geometry and reactive amine groups of this compound make it a potential building block for the bottom-up synthesis of porous organic materials with ordered structures.
Design and Synthesis of Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with permanent porosity and well-defined structures. They are synthesized from organic building blocks linked by strong covalent bonds. The synthesis of many COFs relies on reversible reactions, such as the formation of imine bonds from the condensation of aldehydes and amines.
The two primary amine groups of this compound make it a suitable "linker" or "strut" for the construction of 2D or 3D COFs. When reacted with multi-functional aldehydes (e.g., a trialdehyde), it can form a porous, crystalline network based on imine linkages. The length and geometry of the this compound linker would directly influence the pore size and topology of the resulting COF. Such materials are of significant research interest for applications in gas storage, separation, and catalysis. While this application is chemically feasible and aligns with established COF synthesis strategies, specific examples of COFs constructed using this compound are not yet prevalent in scientific literature.
Exploration in Supramolecular Assembly and Hybrid Systems
Supramolecular chemistry focuses on the organization of molecules into well-defined structures through non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic forces. nih.govnso-journal.org The structure of this compound provides several features that are highly conducive to the formation of such assemblies.
The two primary amine groups on the molecule are excellent hydrogen bond donors and acceptors. This allows for the formation of intricate hydrogen-bonding networks, which can direct the self-assembly of the molecules into larger, ordered architectures like sheets, fibers, or porous frameworks. mdpi.com Furthermore, the presence of two phenyl rings facilitates π-π stacking interactions, another key driving force in the organization of aromatic molecules. The combination of these interactions can lead to the formation of stable, one-, two-, or three-dimensional supramolecular polymers.
The flexibility introduced by the ether linkage allows the molecule to adopt various conformations, which can be crucial for achieving specific packing arrangements in the solid state or for creating dynamic, responsive systems in solution. This conformational freedom, combined with the directional nature of its hydrogen bonding and π-π stacking interactions, makes this compound a promising candidate for the design of "smart" materials that can respond to external stimuli such as pH, temperature, or the presence of specific guest molecules. mdpi.com
In the context of hybrid systems, this compound can be used to functionalize the surface of inorganic nanoparticles or sheets (e.g., silica (B1680970), gold, graphene). The amine groups can form covalent or non-covalent bonds with the surface of these materials, while the rest of the molecule can then participate in further supramolecular assembly, creating an organic shell with specific functionalities. These organic-inorganic hybrid materials can exhibit a combination of the properties of both components, leading to applications in catalysis, sensing, and electronics.
Below is a table summarizing the potential supramolecular interactions involving this compound and the resulting structural motifs.
| Interaction Type | Participating Functional Groups | Potential Supramolecular Structure | Potential Application Area |
| Hydrogen Bonding | Primary Amine Groups (-NH2) | 1D Chains, 2D Sheets, 3D Networks | Crystal Engineering, Gel Formation |
| π-π Stacking | Phenyl Rings | Stacked Columns, Lamellar Structures | Organic Electronics, Host-Guest Chemistry |
| Dipole-Dipole | Ether Linkage (-O-) | Ordered Assemblies | Molecular Recognition |
| Combination of Interactions | All of the above | Complex, Hierarchical Architectures | Responsive Materials, Hybrid Systems |
Precursor for Functional Coatings and Specialty Polymeric Applications
The difunctional nature of this compound, with its two reactive primary amine groups, makes it an excellent monomer for the synthesis of a variety of specialty polymers. syensqo.comsyensqo.com These polymers can be designed to have specific properties, making them suitable for use as functional coatings and in other high-performance applications. solvay.com
One of the primary applications of diamines like this compound is in the synthesis of polyamides and polyimides. When reacted with diacyl chlorides or dianhydrides, it can form high-molecular-weight polymers with repeating amide or imide linkages. The presence of the ether linkage and the aromatic rings in the polymer backbone would be expected to impart a combination of flexibility, thermal stability, and good mechanical properties to the resulting material. These polymers could be used to create coatings with excellent adhesion, chemical resistance, and thermal stability, suitable for protecting surfaces in harsh environments.
Furthermore, the amine groups can react with epoxides to form cross-linked epoxy resins. The resulting thermosetting polymers are known for their high strength, low shrinkage, and excellent adhesion to a wide variety of substrates. By incorporating this compound as a curing agent, it is possible to tailor the properties of the final epoxy network, potentially enhancing its toughness and thermal resistance. Such epoxy resins could find use as high-performance adhesives, composites, and protective coatings in the aerospace and automotive industries. solvay.com
The table below outlines the potential of this compound as a precursor for different types of functional polymers and the expected properties of the resulting materials.
| Polymer Type | Co-monomer(s) | Key Polymer Properties | Potential Applications |
| Polyamide | Diacyl Chlorides | High thermal stability, good mechanical strength, flexibility | High-performance fibers, engineering plastics, coatings |
| Polyimide | Dianhydrides | Excellent thermal and oxidative stability, good dielectric properties | Films for electronics, high-temperature adhesives, composites |
| Epoxy Resin | Epoxides | High strength, excellent adhesion, chemical resistance | Adhesives, composites, protective coatings |
| Polyurea | Diisocyanates | Fast curing, high elasticity, good abrasion resistance | Elastomeric coatings, foams, adhesives |
Computational and Theoretical Chemistry Studies of 4 4 Aminophenoxy Benzylamine
Quantum Chemical Calculations on Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide insights into molecular geometry, stability, and electronic properties.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. edu.krdnih.govresearchgate.net For 4-(4-Aminophenoxy)-benzylamine, a DFT study would typically begin by optimizing the molecule's geometry to find its lowest energy structure (ground state). This process determines key structural parameters.
Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound This table is illustrative of typical data generated in a DFT study and is not based on actual published results for this specific compound.
| Property | Typical Method | Predicted Value |
|---|---|---|
| Ground State Energy | B3LYP/6-311++G(d,p) | [Value in Hartrees] |
| HOMO Energy | B3LYP/6-311++G(d,p) | [Value in eV] |
| LUMO Energy | B3LYP/6-311++G(d,p) | [Value in eV] |
| HOMO-LUMO Gap | B3LYP/6-311++G(d,p) | [Value in eV] |
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy gap between them indicates the molecule's kinetic stability and the energy required for electronic excitation. nih.gov A molecular electrostatic potential (MEP) map would also be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites. researchgate.net
Conformational Analysis and Energy Landscapes
The flexibility of this compound, particularly around the ether linkage and the C-N bonds, allows for multiple spatial arrangements or conformations. nih.gov Conformational analysis aims to identify the most stable conformers and the energy barriers to rotation between them. mdpi.commdpi.com This is achieved by systematically rotating specific dihedral angles and calculating the potential energy at each step, resulting in a potential energy surface or energy landscape. This landscape reveals the thermodynamically preferred shapes of the molecule.
Mechanistic Insights into Reactivity and Selectivity
Computational methods can elucidate the pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.
Transition State Analysis of Key Reactions
For any chemical reaction involving this compound (e.g., polymerization, oxidation, or substitution), computational analysis can identify the transition state—the highest energy point along the reaction coordinate. Locating this structure and calculating its energy provides the activation energy barrier, which is a key determinant of the reaction rate. beilstein-journals.org While general studies on the reactivity of similar functional groups exist, specific transition state analyses for reactions involving this compound are not documented in the available literature.
Studies of Intermolecular Interactions with Solvents or Substrates
The behavior of this compound in a medium is governed by its intermolecular interactions with surrounding molecules, such as solvents or other substrates. Computational studies can model these interactions (e.g., hydrogen bonding, van der Waals forces) to predict solubility, binding affinity, and the influence of the solvent on molecular conformation and reactivity. Such studies would typically involve calculating the interaction energies between a molecule of this compound and one or more solvent molecules.
Molecular Dynamics Simulations for Material Behavior Prediction
Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a bridge between molecular-level properties and macroscopic material behavior. An MD simulation of this compound, likely as a monomer unit within a larger polymer system (e.g., a polyetherimide or polyamide), would involve simulating a system of many molecules to predict material properties like glass transition temperature, mechanical strength, and diffusion characteristics. These simulations are computationally intensive and rely on accurate force fields to describe the interactions between atoms. No specific MD studies focused on materials derived from this compound were found.
Advanced Analytical and Characterization Methodologies in Research
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopy is fundamental to the molecular-level investigation of 4-(4-Aminophenoxy)-benzylamine, leveraging the interaction of electromagnetic radiation with the molecule to probe its structure and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the different types of protons:
Amine Protons (-NH₂): The protons of both the primary benzylamine (B48309) and the primary aniline (B41778) groups would typically appear as broad singlets. The chemical shift can vary depending on the solvent, concentration, and temperature. For instance, the primary amine proton in similar structures has been observed as a broad resonance singlet around 4.87 ppm. researchgate.net
Methylene (B1212753) Protons (-CH₂-): The two protons of the benzylic methylene group are expected to produce a sharp singlet. In benzylamine itself, this signal appears around 3.8 ppm, and similar values are expected for the target molecule. rsc.org
Aromatic Protons (Ar-H): The eight protons on the two benzene (B151609) rings will exhibit complex splitting patterns (doublets and doublets of doublets) in the aromatic region of the spectrum, typically between 6.5 and 7.5 ppm. The specific coupling patterns help confirm the para-substitution on both rings.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number and type of carbon atoms in the molecule. Key expected signals for this compound include:
Methylene Carbon (-CH₂-): A signal for the benzylic carbon.
Aromatic Carbons: Multiple signals in the range of approximately 115-160 ppm. The carbons bonded to nitrogen (C-N) and oxygen (C-O) will have distinct chemical shifts influenced by the electronegativity of these heteroatoms. In related aminophenoxy structures, signals for aromatic carbons appear at various positions, including ~117 ppm, 120 ppm, and up to 153 ppm for carbons linked to oxygen or nitrogen. researchgate.net
The following table summarizes the expected chemical shift regions for the different nuclei in this compound, based on data from analogous compounds.
| Functional Group | Nucleus | Expected Chemical Shift (ppm) | Multiplicity |
| Benzylamine | -NH₂ | Variable, broad | Singlet |
| Aniline | -NH₂ | Variable, broad | Singlet |
| Methylene | -CH₂- | ~3.8 - 5.0 | Singlet |
| Aromatic Rings | C-H | ~6.5 - 7.5 | Doublets, Multiplets |
| Methylene | -CH₂- | ~45 - 55 | - |
| Aromatic Rings | C-H, C-C | ~115 - 145 | - |
| Aromatic Rings | C-N, C-O | ~140 - 160 | - |
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful for identifying the functional groups present in a molecule. horiba.comnih.gov They measure the vibrational energies of molecular bonds, which are characteristic of specific functional groups.
Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is particularly effective for identifying the key structural motifs in this compound. researchgate.net
N-H Stretching: Primary amines (-NH₂) show two characteristic absorption bands in the 3300–3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. ias.ac.inrockymountainlabs.com
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group appears just below 3000 cm⁻¹.
C=C Stretching: Aromatic ring stretching vibrations result in several sharp bands in the 1450–1600 cm⁻¹ region.
C-O-C Stretching: The aryl ether linkage gives rise to a strong, characteristic asymmetric stretching band, typically around 1250 cm⁻¹. researchgate.net
C-N Stretching: The stretching vibrations for aromatic and aliphatic C-N bonds are found in the 1020–1360 cm⁻¹ range.
N-H Bending: The scissoring vibration of the primary amine groups results in a band between 1590 and 1650 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. ondavia.com It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in characterizing the aromatic ring vibrations and the C-C backbone structure. The N-H stretching frequencies are also observable in Raman spectra. ias.ac.in The interaction between the amine group and a metal surface can significantly enhance the Raman signal of the NH₂ group, a principle utilized in Surface-Enhanced Raman Spectroscopy (SERS). arxiv.orgresearchgate.net
The table below details the principal IR absorption bands expected for the functional groups in this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium (two bands) |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to Weak |
| Methylene (-CH₂) | C-H Stretch | 2850 - 2960 | Medium |
| Primary Amine (-NH₂) | N-H Bend (scissoring) | 1590 - 1650 | Medium to Strong |
| Aromatic Ring | C=C Ring Stretch | 1450 - 1600 | Medium to Strong (multiple bands) |
| Aryl Ether (-C-O-C-) | C-O Stretch (asymmetric) | 1200 - 1260 | Strong |
| Aromatic Amine | C-N Stretch | 1250 - 1360 | Medium |
| Aliphatic Amine | C-N Stretch | 1020 - 1250 | Medium to Weak |
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The spectrum provides information about the conjugated systems present. The this compound molecule contains two key chromophores: the aminophenoxy system and the benzylamine system.
The absorption is primarily due to π → π* transitions within the benzene rings and n → π* transitions involving the lone pair electrons on the nitrogen and oxygen atoms. Simple benzylamine shows absorption maxima around 206 nm and 256 nm. sielc.comnist.gov Similarly, 4-aminophenol (B1666318) exhibits absorption maxima at approximately 194 nm, 218 nm, and 272 nm. sielc.comresearchgate.net
For this compound, the extended conjugation across the ether linkage connecting the two aromatic rings is expected to cause a bathochromic shift (a shift to longer wavelengths) compared to the individual chromophores. This would likely result in strong absorption bands in the 250-300 nm range, characteristic of such aromatic diamines.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. For this compound (C₁₃H₁₄N₂O), the exact molecular weight is 214.26 g/mol .
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 214. According to the nitrogen rule, a molecule with an even number of nitrogen atoms has an even nominal molecular weight, which is consistent with this compound. libretexts.org
The fragmentation of benzylamines is well-documented. nih.gov Key fragmentation pathways for this compound would likely include:
Alpha-Cleavage: This is a dominant pathway for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. youtube.com This could lead to the loss of the aminophenoxy radical to form a fragment at m/z 30 (CH₂=NH₂⁺).
Benzylic Cleavage: Cleavage of the bond between the methylene group and the phenyl ring can occur, leading to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a very common fragment for benzyl-containing compounds.
Cleavage at the Ether Bond: The C-O ether bond can cleave, leading to fragments corresponding to the aminophenoxy cation (m/z 109) or the benzylamine cation (m/z 106).
Loss of Ammonia (B1221849): Protonated benzylamines readily eliminate ammonia (NH₃) under certain ionization conditions like electrospray ionization (ESI). nih.gov
Chromatographic Methods for Separation and Purification in Research
Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity. nih.govgoogle.com
High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose. warwick.ac.uk A reverse-phase HPLC (RP-HPLC) setup is typically employed for aromatic amines. nih.gov
Stationary Phase: A C18 (octadecylsilane) column is a standard choice, providing separation based on hydrophobicity. For more specific separations of aromatic diamines, specialized columns like Newcrom R1 can be used. sielc.com
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN) or methanol, and an aqueous buffer. sielc.com The buffer, often containing a small amount of an acid like formic acid or phosphoric acid, is used to control the ionization state of the amine groups and ensure sharp, symmetrical peaks. sielc.com
Detection: A UV detector is commonly used, set to a wavelength where the compound exhibits strong absorbance, as determined by UV-Vis spectroscopy (e.g., in the 250-300 nm range).
This HPLC method is scalable and can be adapted from analytical-scale purity checks to preparative-scale purification to isolate larger quantities of the compound. sielc.com
Thermal Analysis (e.g., DSC, TGA) for Polymerization and Stability Studies
Thermal analysis techniques are critical for evaluating the thermal stability of this compound and for studying its behavior as a monomer in polymerization reactions. iajps.comredalyc.org
Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as a function of temperature in a controlled atmosphere. iitk.ac.in It is used to determine the decomposition temperature and thermal stability of the compound. For aromatic diamines intended for use in high-performance polymers, high thermal stability is essential. A TGA thermogram would show the onset of weight loss, indicating the temperature at which the molecule begins to decompose. Polymers derived from aromatic diamines often exhibit high thermal stability, with decomposition temperatures well above 300°C. asianpubs.orgresearchgate.net
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. mt.com It is used to detect thermal transitions such as melting, crystallization, and glass transitions.
For the Monomer: A DSC scan of this compound would show a sharp endothermic peak corresponding to its melting point, which is a key indicator of its purity.
For Polymerization Studies: When used as a monomer, DSC can be used to monitor the heat released during the exothermic curing or polymerization reaction. This provides information on the reaction kinetics and the optimal curing temperature.
For the Resulting Polymer: After polymerization, DSC is used to determine the glass transition temperature (Tg) of the resulting polymer, which is a critical property defining its service temperature. Polymers synthesized from aromatic diamines like 4,4'-diaminodiphenyl ether can exhibit very high Tg values, sometimes exceeding 250°C. researchgate.net
Together, TGA and DSC provide a comprehensive profile of the thermal properties of this compound, both as a chemical compound and as a precursor to thermally stable polymers. nih.gov
Future Research Directions and Emerging Paradigms for 4 4 Aminophenoxy Benzylamine
Innovations in Sustainable and Eco-Friendly Synthetic Methodologies
The future synthesis of 4-(4-Aminophenoxy)-benzylamine is expected to align with the principles of green chemistry, moving away from conventional multi-step processes that often involve harsh reagents and generate significant waste. Emerging paradigms focus on atom economy, energy efficiency, and the use of renewable resources.
Catalytic Reductive Amination and Tandem Reactions: A promising eco-friendly route involves the direct reductive amination of 4-(4-aminophenoxy)benzaldehyde. This approach, which combines an aldehyde, an amine source (ammonia), and a reducing agent in a single pot, is significantly more efficient than traditional methods. Advances in catalysis, particularly using heterogeneous catalysts, can further enhance sustainability. For instance, processes utilizing tandem dehydrogenation/amination/reduction sequences with catalysts like copper- and gold-on-metal-oxide supports could enable the synthesis from 4-(4-aminophenoxy)benzyl alcohol in a continuous gas-phase reaction, using ammonia (B1221849) and eliminating the need for an external hydrogen supply. hw.ac.ukepa.govhw.ac.uk
Bio-based Feedstocks: Long-term innovation points toward the use of bio-based feedstocks. kaist.ac.krnih.gov Lignin (B12514952), a complex aromatic biopolymer, is a potential renewable source for aromatic aldehydes and phenols. Future biorefinery concepts could involve the engineered microbial or catalytic breakdown of lignin to produce precursors like 4-hydroxybenzaldehyde (B117250) and aminophenols, which could then be assembled into the target molecule. This would drastically reduce the carbon footprint associated with petrochemical-based synthesis. researchgate.net
The table below outlines a comparison between a potential conventional synthesis and a future sustainable approach.
| Feature | Conventional Synthesis (Hypothetical) | Sustainable Synthesis (Proposed) |
| Starting Materials | 4-Nitrophenol, 4-Nitrobenzyl chloride | 4-Hydroxybenzaldehyde, Ammonia (from bio-sources) |
| Key Steps | Williamson ether synthesis, Nitrile formation, Multi-step reductions | One-pot tandem catalytic reductive amination |
| Catalysts | Stoichiometric reagents, Heavy metals | Heterogeneous, recyclable catalysts (e.g., Cu/SiO₂, Au/TiO₂) |
| Solvents | Volatile organic compounds (VOCs) | Green solvents (e.g., water, supercritical CO₂) or solventless |
| Byproducts | Significant salt waste, multiple organic byproducts | Primarily water |
| Energy Input | High temperature and pressure for multiple steps | Lower energy requirements, potentially continuous flow |
Exploration of Novel Materials Science Applications and Polymer Architectures
The bifunctional nature of this compound, possessing two distinct amine groups, opens up a vast design space for novel polymers with tailored properties. Its integration into polymer backbones could yield materials with enhanced thermal stability, mechanical performance, and unique functionalities.
High-Performance Polyamides and Aramids: The primary aromatic amine of the molecule is well-suited for polycondensation reactions with diacyl chlorides to form aramids (aromatic polyamides). researchgate.netgoogle.com The presence of the flexible ether linkage is known to improve the solubility and processability of otherwise rigid aramid chains, while the benzylamine (B48309) group remains as a pendant moiety. These pendant groups can serve as sites for subsequent cross-linking to enhance mechanical strength and solvent resistance, or for grafting other polymer chains to create complex copolymer architectures. nih.gov The introduction of benzyl (B1604629) groups into polymer structures has been shown to improve miscibility and modify mechanical properties. nih.govnih.gov
Functional Polyimides: As a diamine monomer, it can be reacted with dianhydrides to produce polyimides. The resulting polymer would feature a pendant benzylamine group along its backbone. This functionality could be used to chelate metal ions, act as an internal basic catalyst, or serve as an attachment point for functional molecules, creating advanced materials for applications in gas separation membranes, sensors, or electronics.
The following table compares the projected properties of polymers derived from this compound with those from structurally related monomers.
| Monomer | Resulting Polymer | Potential Key Feature | Anticipated Application |
| 4,4'-Oxydianiline (ODA) | Aramid/Polyimide | High thermal stability, good processability | Aerospace components, flexible electronics |
| p-Phenylenediamine (B122844) | Aramid (e.g., Kevlar) | Ultra-high strength, high modulus | Ballistic protection, reinforced composites |
| This compound | Functional Aramid/Polyimide | Pendant reactivity, improved solubility, cross-linkable | Self-healing materials, functional membranes, polymer-grafted composites |
Integration into Hybrid Organic-Inorganic Nanomaterials
Hybrid organic-inorganic nanomaterials combine the properties of both material classes, and this compound is an ideal candidate for the organic component. Its amine groups can act as potent ligands for surface functionalization of inorganic nanoparticles, serving as a molecular bridge between the inorganic core and a surrounding polymer matrix or biological environment.
Surface Functionalization of Nanoparticles: The amine functionalities can covalently bind to the surface of nanoparticles like silica (B1680970) (SiO₂), magnetite (Fe₃O₄), or gold (Au), preventing their agglomeration and improving their dispersion in various media. The distinct reactivity of the aromatic amine versus the benzylamine could allow for selective, stepwise functionalization. For example, the benzylamine could first be used to anchor the molecule to an epoxy-functionalized silica particle, leaving the aromatic amine free to initiate polymerization, thus grafting a polymer "from the surface." This creates "hairy" nanoparticles with a well-defined core-shell structure, useful in nanocomposites, drug delivery, and sensing applications.
Development of Predictive Computational Models for Rational Design of Derivatives and Materials
Computational chemistry offers powerful tools to accelerate the development of new materials by predicting their properties before synthesis. For a molecule like this compound, computational models can guide the rational design of derivatives and the polymers they form.
Quantitative Structure-Property Relationship (QSPR) Models: QSPR models establish mathematical relationships between the chemical structure of a molecule and its physical or biological properties. nih.govacs.orgoup.com For derivatives of this compound, QSPR could be employed to predict key monomer properties such as reactivity, solubility, and thermal stability based on various molecular descriptors. This would allow for the rapid virtual screening of numerous potential derivatives to identify candidates with optimal characteristics for a specific application.
Molecular Dynamics and DFT for Polymer Prediction: For polymer design, computational approaches like Density Functional Theory (DFT) and molecular dynamics (MD) simulations are invaluable. nih.govresearchgate.netglobalresearchonline.net DFT can be used to calculate the electronic properties and reactivity of the monomer, providing insight into its polymerization behavior. acs.orgresearchgate.net Once a polymer is virtually constructed, MD simulations can predict its bulk properties, such as glass transition temperature (Tg), mechanical modulus, and chain packing, directly from the monomer's structure. dtic.milacs.orgtandfonline.comnii.ac.jp This predictive capability significantly reduces the trial-and-error nature of traditional polymer development. arxiv.org
| Computational Method | Target of Study | Predicted Properties / Insights |
| QSAR | Derivatives of this compound | Toxicity, reactivity, solubility, biological activity nih.govresearchgate.net |
| DFT | Monomer and its reaction intermediates | Electronic structure, reaction mechanisms, bond energies, spectral properties nih.govacs.org |
| Molecular Dynamics | Polymers derived from the monomer | Glass transition temperature, density, mechanical modulus, chain conformation acs.org |
Role in Advanced Catalytic Systems as Ligands or Supports
The presence of two nitrogen atoms with different electronic and steric environments makes this compound a fascinating candidate for use in advanced catalytic systems, either as a ligand for homogeneous catalysts or as a functional group on a heterogeneous support.
Bidentate and Bridging Ligands: The molecule can potentially act as a bidentate ligand, coordinating to a single metal center through both the aromatic and benzylamine nitrogens to form a stable chelate ring. The geometry and electronic properties of the resulting metal complex would be dictated by the inherent structure of the ligand. This could lead to novel catalysts for cross-coupling reactions, hydrogenations, or oxidations. For instance, palladium complexes with benzylamine ligands are known to be active in C-H activation and cross-coupling reactions. acs.orgchu-lab.orgnih.govuva.esacs.org
Functionalized Catalyst Supports: Immobilizing this compound onto a solid support, such as graphene oxide or porous polymers, creates a functionalized material capable of anchoring metal nanoparticles. acs.org The amine groups can stabilize the nanoparticles, preventing leaching and aggregation, thereby enhancing the catalyst's lifetime and recyclability. The distinct nature of the two amine groups could offer tailored interactions with different types of metal precursors, potentially leading to highly dispersed and active catalytic sites. Copper catalysts with amine-functionalized ligands have shown promise in aerobic oxidation reactions, highlighting the importance of the ligand environment. nih.govacs.org
Q & A
Q. What are the optimal synthetic routes for 4-(4-Aminophenoxy)-benzylamine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound can involve oxidative coupling reactions using catalysts like MnO₄⁻-incorporated Mg–Al hydrotalcite (Mn-HT) under solvent-free conditions, which minimize side reactions and improve efficiency . Alternative routes include nucleophilic aromatic substitution between 4-aminophenol and halogenated benzylamines, optimized at 80–100°C in polar aprotic solvents (e.g., DMF) with potassium carbonate as a base . Yield is highly dependent on stoichiometric ratios (e.g., 1:1.2 for amine:halide) and catalyst loading (5–10 mol%).
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR : ¹H/¹³C NMR to identify aromatic protons (δ 6.8–7.4 ppm) and amine groups (δ 3.2–4.0 ppm) .
- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1240 cm⁻¹ (C-O-C ether linkage) .
- HPLC-MS : To assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 231) .
Q. How does the stability of this compound under varying pH and temperature conditions impact experimental design?
- Methodological Answer : The compound degrades under strong oxidative conditions (e.g., H₂O₂), forming quinone derivatives, and is sensitive to prolonged exposure to light . For long-term storage, keep at –20°C under inert gas (N₂/Ar) in amber vials . Pre-experiment stability assays (e.g., TGA/DSC) are recommended to avoid artifacts in biological studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from differences in:
- Assay conditions : Varying pH (6.5 vs. 7.4) or solvent (DMSO vs. aqueous buffer) alters solubility and bioavailability .
- Purity thresholds : Impurities >5% (e.g., unreacted 4-aminophenol) can skew receptor-binding assays .
- Solution : Validate results via orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC₅₀) and use standardized QC protocols .
Q. What computational approaches predict the interaction of this compound with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to predict reactivity, while molecular docking (AutoDock Vina) models binding to targets like serotonin receptors . For example, the aminophenoxy group’s electron-donating effects enhance π-π stacking with Tyr95 in 5-HT₃ receptors .
Q. How do structural modifications (e.g., halogenation) of this compound affect its pharmacological profile?
- Methodological Answer : Comparative SAR studies show:
| Derivative | Substituent | Bioactivity (vs. Parent) |
|---|---|---|
| 4-(4-Fluoro-phenoxy) | Fluorine at para | ↑ Selectivity for GABA-A |
| 4-(3-Chloro-phenoxy) | Chlorine at meta | ↑ Lipophilicity (LogP +0.5) |
| Chlorine enhances membrane permeability but may reduce aqueous solubility, requiring formulation optimization . |
Q. What strategies optimize the purification of this compound from complex reaction mixtures?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 70:30 → 50:50) to separate amine byproducts .
- Recrystallization : Ethanol/water (3:1) yields crystals with >99% purity .
- Troubleshooting : Monitor for co-eluting isomers (e.g., 3- vs. 4-substituted) via TLC (Rf = 0.4 in EtOAc) .
Q. Why might in vitro activity of this compound fail to translate to in vivo models?
- Methodological Answer : Common issues include:
- Metabolic Instability : Hepatic cytochrome P450 enzymes (e.g., CYP3A4) rapidly oxidize the benzylamine moiety .
- Poor Pharmacokinetics : Low oral bioavailability (<20%) due to high first-pass metabolism. Solutions include prodrug formulations (e.g., acetylated amine) .
- Species-Specific Differences : Murine models may lack human-equivalent receptor isoforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
